molecular formula C12H11Cl2N B12641950 2-Chloro-3-chloromethyl-7-ethylquinoline CAS No. 948291-32-5

2-Chloro-3-chloromethyl-7-ethylquinoline

Cat. No.: B12641950
CAS No.: 948291-32-5
M. Wt: 240.12 g/mol
InChI Key: COXZWIUTJQZOIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-chloromethyl-7-ethylquinoline is a chemical compound with the molecular formula C12H11Cl2N and a molecular weight of 240.13 g/mol . This compound is primarily used in research settings and is known for its unique structure, which includes both chloro and chloromethyl groups attached to a quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-chloromethyl-7-ethylquinoline typically involves the chlorination of 7-ethylquinoline. The process can be carried out using various chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually conducted in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-chloromethyl-7-ethylquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted quinoline derivatives.

    Oxidation: Formation of quinoline N-oxides or other oxidized derivatives.

    Reduction: Formation of 7-ethylquinoline.

Scientific Research Applications

2-Chloro-3-chloromethyl-7-ethylquinoline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of quinoline-based pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-chloromethyl-7-ethylquinoline is primarily based on its ability to interact with biological molecules through its reactive chloro and chloromethyl groups. These groups can form covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules, potentially leading to alterations in their function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-chloromethyl-7-ethylquinoline is unique due to the presence of both chloro and chloromethyl groups on the quinoline ring, which enhances its reactivity and versatility in chemical reactions. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .

Properties

CAS No.

948291-32-5

Molecular Formula

C12H11Cl2N

Molecular Weight

240.12 g/mol

IUPAC Name

2-chloro-3-(chloromethyl)-7-ethylquinoline

InChI

InChI=1S/C12H11Cl2N/c1-2-8-3-4-9-6-10(7-13)12(14)15-11(9)5-8/h3-6H,2,7H2,1H3

InChI Key

COXZWIUTJQZOIH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=NC(=C(C=C2C=C1)CCl)Cl

Origin of Product

United States

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